molecular formula C8H9NO3 B045944 Methyl 3-amino-2-hydroxybenzoate CAS No. 35748-34-6

Methyl 3-amino-2-hydroxybenzoate

Cat. No. B045944
Key on ui cas rn: 35748-34-6
M. Wt: 167.16 g/mol
InChI Key: OMWQHVRUXLRZRC-UHFFFAOYSA-N
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Patent
US08088760B2

Procedure details

A suspension of methyl 5-bromo-2-hydroxy-3-nitrobenzoate (38.4 g, 0.14 mol), sodium acetate (19.63 g, 0.24 mol) and 10% Pd/C (3.84 g) in ethyl acetate (500 mL) and water (30 mL) was stirred at 25° C. under 1 atm of hydrogen for 16 hr. The mixture was filtered and the filtrate was washed with water (500 mL×2), brine (300 mL), dried over anhydrous sodium sulfate and concentrated to give crude product. The crude product was washed with methanol at 0° C. to give methyl 3-amino-2-hydroxybenzoate (13.67 g, yield 59%) as a light yellow solid. 1H-NMR (400 MHz, CDCl3-d) δ 3.88-3.94 (s, br, 2H), 3.91 (s, 3H), 6.70-6.74 (t, J=7.8 Hz, 1H), 6.88-6.90 (m, 1H), 7.24-7.26 (m, 1H), 10.91 (s, 1H); LC-MS (ESI) m/z 168 [M+1]−.
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
19.63 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.84 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([N+:13]([O-])=O)[C:5]([OH:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].C([O-])(=O)C.[Na+].[H][H]>C(OCC)(=O)C.O.[Pd]>[NH2:13][C:4]1[C:5]([OH:12])=[C:6]([CH:11]=[CH:2][CH:3]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
38.4 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C(=O)OC)C1)O)[N+](=O)[O-]
Name
Quantity
19.63 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
3.84 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filtrate was washed with water (500 mL×2), brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product
WASH
Type
WASH
Details
The crude product was washed with methanol at 0° C.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.67 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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